![molecular formula C17H17NO2 B14340111 (2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone CAS No. 105285-42-5](/img/structure/B14340111.png)
(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone is an organic compound that features a hydroxyphenyl group and a pyrrolidinylphenyl group attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone typically involves the condensation of (2-hydroxyphenyl)methanone with pyrrolidine. One common method involves using absolute ethanol as the reaction medium. The reaction mixture is refluxed for 1-2 hours, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as a drug candidate due to its biological activity.
作用機序
The mechanism of action of (2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone involves its interaction with biological targets through hydrogen bonding and coordination with metal ions. The hydroxy group and the nitrogen atom in the pyrrolidine ring play crucial roles in these interactions. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .
類似化合物との比較
Similar Compounds
(2-Hydroxyphenyl)methanone: Lacks the pyrrolidinyl group, leading to different chemical properties.
(2-Hydroxyphenyl)[2-(morpholin-1-yl)phenyl]methanone: Contains a morpholine ring instead of a pyrrolidine ring, which can affect its biological activity and chemical reactivity.
Uniqueness
(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone is unique due to the presence of both a hydroxyphenyl group and a pyrrolidinylphenyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
105285-42-5 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
(2-hydroxyphenyl)-(2-pyrrolidin-1-ylphenyl)methanone |
InChI |
InChI=1S/C17H17NO2/c19-16-10-4-2-8-14(16)17(20)13-7-1-3-9-15(13)18-11-5-6-12-18/h1-4,7-10,19H,5-6,11-12H2 |
InChIキー |
VXSYNGIQADKCES-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)

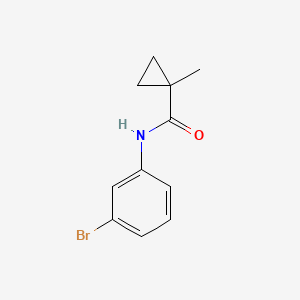
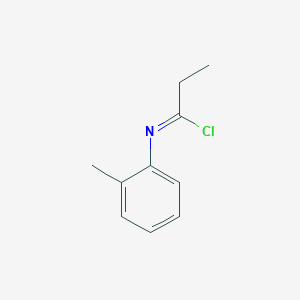
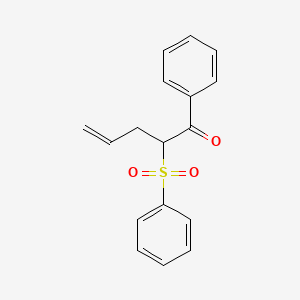
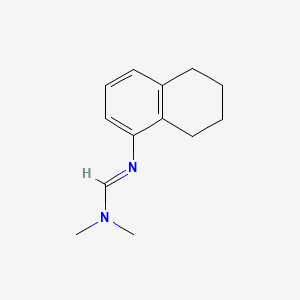
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
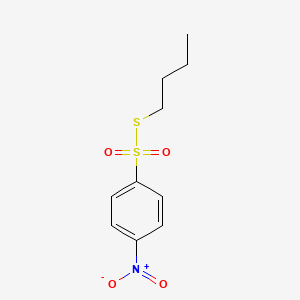
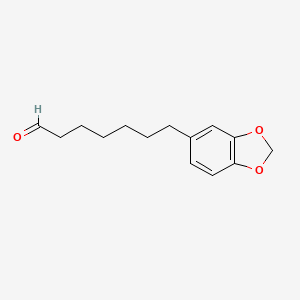
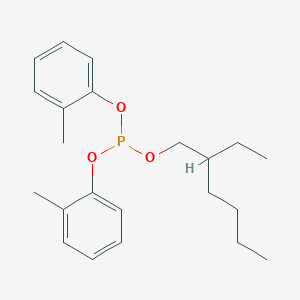
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
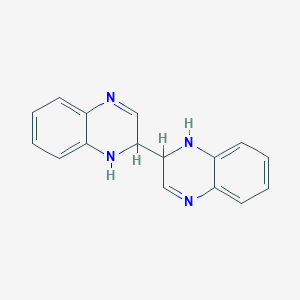
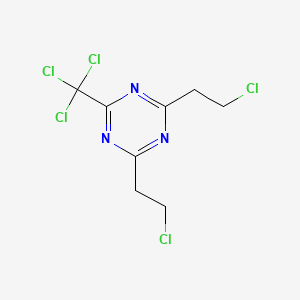
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
